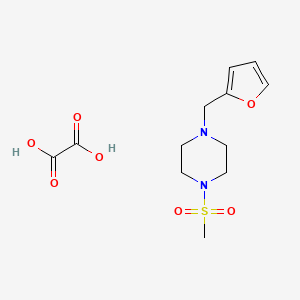![molecular formula C22H23N5O3 B5127775 N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127775.png)
N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the quinoline moiety:
Introduction of the pyrazole group: This can be done via alkylation or other methods to attach the pyrazole ring to the oxazole core.
Final modifications: Methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyrazole moieties.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the oxazole, quinoline, or pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various alkyl or acyl groups.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Biological Probes: Used in the study of biological systems due to its unique structure.
Medicine
Industry
Chemical Industry: Used in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
N-methyl-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide: Lacks the pyrazole moiety.
N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-dimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide: Similar structure with different substitution on the pyrazole ring.
Uniqueness
The presence of the quinoline, pyrazole, and oxazole rings in a single molecule makes N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-14-17(15(2)27(4)25-14)11-26(3)22(28)18-12-30-20(24-18)13-29-19-9-5-7-16-8-6-10-23-21(16)19/h5-10,12H,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQVVADGXXSRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=COC(=N2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127693.png)
![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)
![1-[(2,4-dimethylphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5127704.png)

![4-[3-(4-bromophenoxy)propyl]morpholine oxalate](/img/structure/B5127718.png)


![3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5127742.png)
![(5E)-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5127748.png)
![sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5127757.png)
![3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5127762.png)
![2-chloro-N-[(Z)-3-(diethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5127766.png)
![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)
![ETHYL N-[1,1,1,3,3,3-HEXAFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPAN-2-YL]CARBAMATE](/img/structure/B5127802.png)
